3-Decylazulene-1-carboxylic acid
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Overview
Description
3-Decylazulene-1-carboxylic acid is an organic compound belonging to the class of carboxylic acids. It features a decyl group attached to the azulene ring, which is a bicyclic aromatic hydrocarbon. The azulene ring is known for its deep blue color, which is quite distinct from the more common benzene-based aromatic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Decylazulene-1-carboxylic acid can be synthesized through several methods:
Oxidation of Primary Alcohols and Aldehydes: Primary alcohols can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) in acidic, alkaline, or neutral media.
Hydrolysis of Nitriles and Amides: Nitriles can be hydrolyzed to amides and then further converted to carboxylic acids in the presence of catalysts (H+ or OH-).
Carboxylation of Grignard Reagents: Grignard reagents react with carbon dioxide to form salts of carboxylic acids, which can then be acidified to yield the corresponding carboxylic acid.
Industrial Production Methods
Industrial production of carboxylic acids often involves the oxidation of hydrocarbons or alcohols. For example, the oxidation of alkylbenzenes with chromic acid can yield aromatic carboxylic acids .
Chemical Reactions Analysis
Types of Reactions
3-Decylazulene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromic acid.
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Thionyl chloride (SOCl2), phosphorus trichloride (PCl3).
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, aldehydes.
Substitution: Acid chlorides, esters.
Scientific Research Applications
3-Decylazulene-1-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Decylazulene-1-carboxylic acid involves its interaction with molecular targets such as receptors and enzymes. For example, it has been shown to act as an orexin receptor agonist, modulating the activity of these receptors and influencing physiological processes like sleep and appetite . The compound’s effects are mediated through specific pathways involving receptor binding and signal transduction.
Comparison with Similar Compounds
Similar Compounds
Azulene-1-carboxylic acid: Similar structure but lacks the decyl group.
Decylbenzene: Contains a decyl group but lacks the azulene ring.
Indole-3-carboxylic acid: Contains a carboxylic acid group attached to an indole ring.
Uniqueness
3-Decylazulene-1-carboxylic acid is unique due to its combination of the azulene ring and the decyl group, which imparts distinct chemical and physical properties. The azulene ring provides a deep blue color and aromatic stability, while the decyl group enhances its hydrophobicity and potential interactions with biological membranes .
Properties
CAS No. |
919299-82-4 |
---|---|
Molecular Formula |
C21H28O2 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
3-decylazulene-1-carboxylic acid |
InChI |
InChI=1S/C21H28O2/c1-2-3-4-5-6-7-8-10-13-17-16-20(21(22)23)19-15-12-9-11-14-18(17)19/h9,11-12,14-16H,2-8,10,13H2,1H3,(H,22,23) |
InChI Key |
GUADGKYAFRMNLV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=CC(=C2C1=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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